molecular formula C6H4F3NO B162575 4-Amino-2,3,5-trifluorophenol CAS No. 135086-77-0

4-Amino-2,3,5-trifluorophenol

Cat. No.: B162575
CAS No.: 135086-77-0
M. Wt: 163.1 g/mol
InChI Key: PODFSIVIYXXPSQ-UHFFFAOYSA-N
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Description

4-Amino-2,3,5-trifluorophenol (C₆H₄F₃NO) is an aromatic compound featuring a phenol core substituted with three fluorine atoms at positions 2, 3, and 5, and an amino group at position 3. With a molecular weight of 163 g/mol (calculated), this compound is hypothesized to derive from 2,3,6-trifluoroaniline through metabolic or synthetic pathways . Fluorine’s electronegativity and small atomic radius contribute to unique physicochemical properties, including enhanced stability, lipophilicity, and resistance to metabolic degradation.

Properties

CAS No.

135086-77-0

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

4-amino-2,3,5-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(11)4(8)5(9)6(2)10/h1,11H,10H2

InChI Key

PODFSIVIYXXPSQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)N)F)F)O

Canonical SMILES

C1=C(C(=C(C(=C1F)N)F)F)O

Synonyms

Phenol, 4-amino-2,3,5-trifluoro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared due to shared aromatic cores and substituent patterns:

Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol)
4-Amino-2,3,5-trifluorophenol Phenol -NH₂ (4), -F (2,3,5) Not provided 163 (calculated)
4-Amino-2,3,5-trichloropyridine Pyridine -NH₂ (4), -Cl (2,3,5) 28443-69-8 193.4 (estimated)
4-Amino-2,3,5-trimethylphenol Phenol -NH₂ (4), -CH₃ (2,3,5) 10486-46-1 165.2
4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724) Piperidine -NH₂ (4), -CH₃ (2,2,6,6) 36768-62-4 156.3

Key Observations :

  • Fluorine vs. Chlorine vs. Methyl : Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine (electron-withdrawing but bulkier) and methyl groups (electron-donating, lipophilic) .
  • Core Structure: Pyridine (aromatic nitrogen) and piperidine (saturated nitrogen ring) exhibit distinct reactivity. Pyridine derivatives like 4-Amino-2,3,5-trichloropyridine may act as bases, while phenolic analogs participate in hydrogen bonding .

Physicochemical Properties and Stability

Property This compound 4-Amino-2,3,5-trichloropyridine 4-Amino-2,3,5-trimethylphenol ST-2724
Physical State Likely solid (analogous) Not specified Not specified Liquid
Stability High (C-F bond strength) Moderate (C-Cl bond hydrolysis) Moderate (oxidation-prone) Stable under storage conditions
Reactivity Electrophilic substitution Nucleophilic substitution Oxidation Reacts with oxidizers

Notes:

  • Fluorinated Compounds: The C-F bond’s strength in this compound confers resistance to hydrolysis and thermal degradation compared to chlorinated analogs .

Hazard Profiles and Environmental Impact

Compound Acute Toxicity Environmental Hazards Regulatory Classification
This compound Insufficient data Likely low persistence (F) Not classified
4-Amino-2,3,5-trichloropyridine No acute hazard data Potential bioaccumulation (Cl) UN2735, PG III (analogous)
ST-2724 Oral toxicity (Category 4), skin corrosion (Category 1A) Aquatic chronic toxicity (Category 3) UN2735, PG III

Key Findings :

  • Chlorinated vs. Fluorinated Analogs: Chlorinated compounds like 4-Amino-2,3,5-trichloropyridine may pose higher ecological risks due to chlorine’s persistence .
  • ST-2724 : Exhibits significant acute toxicity and requires stringent handling (e.g., respiratory protection, sealed containers) .

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